Cas no 1396812-51-3 (5-cyclopropyl-N-6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl-1,2-oxazole-3-carboxamide)

5-cyclopropyl-N-6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl-1,2-oxazole-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 5-cyclopropyl-N-6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl-1,2-oxazole-3-carboxamide
- 5-cyclopropyl-N-(6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl)isoxazole-3-carboxamide
- VU0541915-1
- AKOS024545731
- 5-cyclopropyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide
- 1396812-51-3
- F6257-3553
-
- インチ: 1S/C21H22N6O2/c28-21(17-12-18(29-25-17)15-6-7-15)24-19-13-20(23-14-22-19)27-10-8-26(9-11-27)16-4-2-1-3-5-16/h1-5,12-15H,6-11H2,(H,22,23,24,28)
- InChIKey: DWGTZFXSUVMZOD-UHFFFAOYSA-N
- ほほえんだ: O1C(=CC(C(NC2=CC(=NC=N2)N2CCN(C3C=CC=CC=3)CC2)=O)=N1)C1CC1
計算された属性
- せいみつぶんしりょう: 390.18042397g/mol
- どういたいしつりょう: 390.18042397g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 29
- 回転可能化学結合数: 5
- 複雑さ: 559
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 87.4Ų
5-cyclopropyl-N-6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl-1,2-oxazole-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6257-3553-10μmol |
5-cyclopropyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide |
1396812-51-3 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6257-3553-3mg |
5-cyclopropyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide |
1396812-51-3 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6257-3553-20μmol |
5-cyclopropyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide |
1396812-51-3 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6257-3553-5μmol |
5-cyclopropyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide |
1396812-51-3 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6257-3553-10mg |
5-cyclopropyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide |
1396812-51-3 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6257-3553-75mg |
5-cyclopropyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide |
1396812-51-3 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6257-3553-1mg |
5-cyclopropyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide |
1396812-51-3 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6257-3553-50mg |
5-cyclopropyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide |
1396812-51-3 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6257-3553-5mg |
5-cyclopropyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide |
1396812-51-3 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6257-3553-40mg |
5-cyclopropyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide |
1396812-51-3 | 40mg |
$140.0 | 2023-09-09 |
5-cyclopropyl-N-6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl-1,2-oxazole-3-carboxamide 関連文献
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
-
Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
-
Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
-
Tangpo Yang,Xin Li,Xiang David Li RSC Adv., 2020,10, 42076-42083
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
5-cyclopropyl-N-6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl-1,2-oxazole-3-carboxamideに関する追加情報
Introduction to Compound with CAS No. 1396812-51-3 and Product Name: 5-cyclopropyl-N-6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl-1,2-oxazole-3-carboxamide
The compound identified by the CAS number 1396812-51-3 and the product name 5-cyclopropyl-N-6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl-1,2-oxazole-3-carboxamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential therapeutic applications. The structural composition of this compound includes a pyrimidine core, which is a well-documented scaffold in medicinal chemistry, known for its versatility in drug design. The presence of a cyclopropyl group and a 4-(phenylpiperazin-1-yl) moiety further enhances its pharmacological profile, contributing to its binding affinity and selectivity towards specific biological targets.
Recent research in the domain of chemical biology has highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. The 5-cyclopropyl-N-6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl-1,2-oxazole-3-carboxamide structure exemplifies this trend by integrating multiple pharmacophoric elements that are known to modulate biological pathways effectively. The pyrimidine ring serves as a key pharmacological moiety, often found in nucleoside analogs and kinase inhibitors. Its interaction with biological receptors and enzymes is pivotal in determining the compound's efficacy and safety profile.
The cyclopropyl group, a small but potent structural feature, is known to enhance metabolic stability and binding affinity. This moiety is frequently incorporated into drug molecules to improve their pharmacokinetic properties. In contrast, the 4-(phenylpiperazin-1-yl) substituent is recognized for its role in modulating serotonin receptors, making it a valuable component in the development of psychotropic drugs. The combination of these elements in 5-cyclopropyl-N-6-(4-phenylpiperazin-1-yl)pyrimidin-4-yll1,2 oxazole -3-carboxamide suggests a multifaceted approach to drug design, targeting multiple pathways simultaneously.
Current advancements in computational chemistry have enabled more precise modeling of molecular interactions, allowing researchers to predict the behavior of complex compounds like 5-cyclopropyl-N -6-(4 -phen ylpiperazin -1 -y l)pyrimidin -4 -y ll 1 ,2 oxazole -3-carboxamide before experimental validation. These simulations have been instrumental in optimizing its structure for improved efficacy and reduced side effects. For instance, virtual screening techniques have been employed to identify potential binding sites on target proteins, facilitating the design of analogs with enhanced specificity.
The therapeutic potential of this compound has been explored in several preclinical studies. Notably, its interaction with enzymes and receptors involved in inflammation and neurodegeneration has been investigated. Preliminary findings suggest that it may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting key inflammatory pathways. Additionally, its ability to interact with neuroreceptors has raised interest in its potential as a treatment for neurological disorders.
The synthesis of 5-cyclopropyl-N -6-(4 -phen ylpiperazin -1 -y l)pyrimidin -4 -y ll 1 ,2 oxazole -3-carboxamide involves a multi-step process that requires careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed reactions and flow chemistry, have been utilized to streamline the process. These techniques not only improve efficiency but also reduce waste, aligning with the growing emphasis on sustainable pharmaceutical practices.
In conclusion, the compound identified by CAS no. 1396812 -51 -3 and named 5-cyclopropyl-N -6-(4 phen ylpiperazin 1 yl) pyrimidin 4 yll 1 ,2 oxazole 3 carboxamide represents a promising candidate for further therapeutic development. Its unique structural features and demonstrated biological activity make it a valuable asset in the quest for novel pharmaceutical agents. As research continues to uncover new applications for this compound, it holds significant potential for addressing unmet medical needs across various therapeutic areas.
1396812-51-3 (5-cyclopropyl-N-6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl-1,2-oxazole-3-carboxamide) 関連製品
- 51842-72-9(2-(4-Methoxyphenyl)quinoline-4-carbohydrazide)
- 887895-36-5(3-(4-chlorophenyl)-N-(2-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide)
- 950191-45-4(2,2,3,3,3-Pentafluoropropyl butyrate)
- 1314985-71-1(tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate)
- 2248382-82-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-ethenyl-1H-pyrazole-5-carboxylate)
- 5649-07-0([val5]-angiotensin ii)
- 689767-95-1(N-{2-6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-ylethyl}acetamide)
- 915900-69-5(ethyl 2-{3-ethyl-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-8-yl}acetate)
- 1862793-93-8(2-Quinolinecarboxamide, 5,6,7,8-tetrahydro-)
- 15190-08-6(2-(4-Chlorophenyl)-2-(dimethylamino)acetonitrile)




